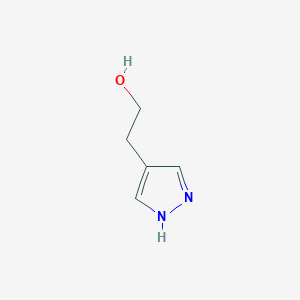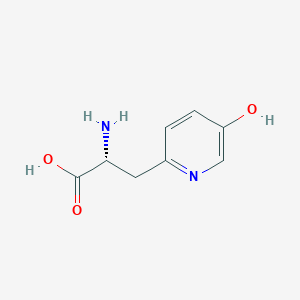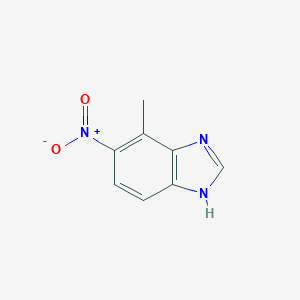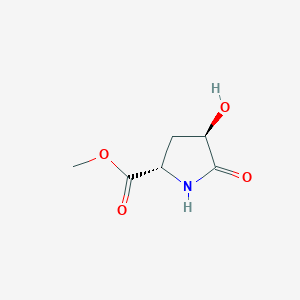
2-(1H-pyrazol-4-yl)ethanol
Descripción general
Descripción
“2-(1H-pyrazol-4-yl)ethanol” is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(1H-pyrazol-4-yl)ethanol”, is an important area of organic chemistry . Pyrazole derivatives are synthesized from various precursors and are used as synthetic intermediates in preparing chemicals in biological, physical-chemical, material science, and industrial fields .
Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-4-yl)ethanol” consists of a five-membered ring with two adjacent nitrogen atoms . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 307.6±17.0 °C at 760 mmHg, and a flash point of 139.9±20.9 °C .
Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1H-pyrazol-4-yl)ethanol”, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Physical And Chemical Properties Analysis
“2-(1H-pyrazol-4-yl)ethanol” has a density of 1.2±0.1 g/cm3, a boiling point of 307.6±17.0 °C at 760 mmHg, and a flash point of 139.9±20.9 °C . It has a molar refractivity of 29.9±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 91.3±3.0 cm3 .
Aplicaciones Científicas De Investigación
Synthesis of Benzimidazoles
2-(1H-pyrazol-4-yl)ethanol is used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . This compound is synthesized through a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine . The benzimidazole ring system is a popular pharmacophore in medicinal chemistry .
Antimicrobial Activity
Compounds containing the pyrazole scaffold, such as 2-(1H-pyrazol-4-yl)ethanol, have been found to exhibit antimicrobial activity . They can inhibit the growth of various microorganisms, making them potential candidates for the development of new antimicrobial agents .
Antioxidant Activity
2-(1H-pyrazol-4-yl)ethanol and its derivatives have shown remarkable antioxidant activity . They can neutralize free radicals, which are harmful to cells and can cause various diseases .
Anticancer Activity
Pyrazole derivatives, including 2-(1H-pyrazol-4-yl)ethanol, have been found to exhibit anticancer activity . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs .
Anti-inflammatory Activity
Compounds containing the pyrazole scaffold, such as 2-(1H-pyrazol-4-yl)ethanol, have been found to exhibit anti-inflammatory activity . They can reduce inflammation, making them potential candidates for the treatment of inflammatory diseases .
Antidiabetic Activity
Pyrazole derivatives, including 2-(1H-pyrazol-4-yl)ethanol, have been found to exhibit antidiabetic activity . They can regulate blood sugar levels, making them potential candidates for the treatment of diabetes .
Analgesic Activity
Compounds containing the pyrazole scaffold, such as 2-(1H-pyrazol-4-yl)ethanol, have been found to exhibit analgesic activity . They can relieve pain, making them potential candidates for the development of new analgesics .
Anticonvulsant Activity
Pyrazole derivatives, including 2-(1H-pyrazol-4-yl)ethanol, have been found to exhibit anticonvulsant activity . They can control seizures, making them potential candidates for the treatment of epilepsy .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFZSHMTCZYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401640 | |
| Record name | 2-(1H-pyrazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)ethanol | |
CAS RN |
180207-57-2 | |
| Record name | 2-(1H-pyrazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)



![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)



